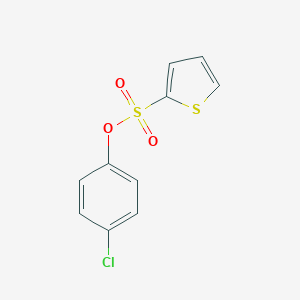

4-Chlorophenyl thiophene-2-sulfonate

Description

Structure

3D Structure

Properties

CAS No. |

88022-34-8 |

|---|---|

Molecular Formula |

C10H7ClO3S2 |

Molecular Weight |

274.7 g/mol |

IUPAC Name |

(4-chlorophenyl) thiophene-2-sulfonate |

InChI |

InChI=1S/C10H7ClO3S2/c11-8-3-5-9(6-4-8)14-16(12,13)10-2-1-7-15-10/h1-7H |

InChI Key |

OURMYNTUPNOGIY-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenyl Thiophene 2 Sulfonate and Analogous Structures

Strategies for Thiophene-2-sulfonate Moiety Construction

The thiophene-2-sulfonate moiety is a crucial component of the target molecule. Its synthesis can be achieved through several pathways, primarily involving the derivatization of thiophene-2-sulfonic acid, the use of sulfonyl chloride intermediates, or the application of sodium sulfinates as building blocks.

Thiophene-2-sulfonic acid is a primary starting material for obtaining the thiophene-2-sulfonate moiety. The sulfonation of thiophene (B33073) typically yields thiophene-2-sulfonic acid. chempedia.info This sulfonic acid can then be converted into various sulfonate salts. For instance, reacting thiophene-2-sulfonic acid with alkaline earth hydroxides, such as barium hydroxide, produces the corresponding metal thiophene sulfonate. A patented process describes the sulfonation of thiophene using fluosulfonic acid, which, upon treatment with an aqueous solution of an alkaline earth hydroxide, yields an alkaline earth salt of thiophene sulfonic acid. google.com These salts can then undergo metathesis reactions with soluble sulfates to generate the free sulfonic acid or other metal sulfonates. The direct esterification of sulfonic acids to form sulfonate esters is also a viable method. nih.govgoogle.com

| Precursor | Reagent | Product | Reference |

| Thiophene | Fluosulfonic acid, then alkaline earth hydroxide | Alkaline earth thiophene sulfonate | google.com |

| Thiophene-2-sulfonic acid | Alkaline earth hydroxides (e.g., barium hydroxide) | Metal thiophene sulfonate |

A common and versatile method for constructing the thiophene-2-sulfonate moiety involves the use of thiophene-2-sulfonyl chloride. This intermediate is highly reactive and can be readily converted to the desired sulfonate ester. Thiophene-2-sulfonyl chloride can be prepared by the chlorosulfonation of thiophene. chemicalbook.com The kinetics of reactions involving 2-thiophenesulfonyl chloride with various nucleophiles, such as anilines, have been studied, highlighting its utility in synthesis. chemicalbook.com Once formed, thiophene-2-sulfonyl chloride can react with a variety of alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. eurjchem.comresearchgate.net For example, the reaction of thiophene-2-sulfonyl chloride with an alcohol in the presence of an amine base is a widely used method for synthesizing sulfonate esters. eurjchem.com

| Reactant 1 | Reactant 2 | Condition | Product | Reference |

| Thiophene | Chlorosulfonic acid | - | Thiophene-2-sulfonyl chloride | chemicalbook.com |

| Thiophene-2-sulfonyl chloride | Alcohol/Phenol | Amine base | Thiophene-2-sulfonate ester | eurjchem.comresearchgate.net |

Sodium sulfinates are versatile reagents in organic synthesis and can serve as precursors to the thiophene-2-sulfonate moiety. nih.govsemanticscholar.org Aryl sulfinates can be prepared from aryl bromides using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. nih.gov These sulfinate salts are valuable for forming various sulfur-containing compounds, including sulfonate esters. researchgate.net One approach involves the oxidation of a sodium thiophene-2-sulfinate to the corresponding sulfonyl radical, which can then be trapped by an appropriate species to form the desired sulfonate derivative. While less direct than the sulfonyl chloride method for ester formation, the use of sulfinates offers an alternative pathway, particularly in the context of radical-based transformations. A process for preparing sulfinates involves the reduction of a sulfonyl chloride with sodium sulfite or sodium hydrogensulfite in the presence of disodium hydrogenphosphate. google.com

Approaches for 4-Chlorophenyl Moiety Incorporation

The 4-chlorophenyl group is introduced into the final molecule, typically as 4-chlorophenol (B41353) or a derivative thereof. 4-Chlorophenol can be prepared through various synthetic routes. One common method is the chlorination of phenol. Alternatively, it can be synthesized from 4-chloroaniline via diazotization followed by hydrolysis. The reactivity of the hydroxyl group in 4-chlorophenol allows for its participation in esterification reactions. For instance, it can react with sulfonyl chlorides to form sulfonate esters. The synthesis of 4-chlorophenylacetic acid from 4-chloroacetophenone via the Willgerodt-Kindler reaction, followed by reduction, provides a route to 4-chlorophenylethanol, showcasing synthetic transformations of related 4-chlorophenyl compounds. google.com The incorporation of the 4-chlorophenyl moiety can also be achieved through coupling reactions, such as the Suzuki coupling of 4-chlorophenylboronic acid with a suitable thiophene derivative. orgsyn.org

Sulfonate Ester Linkage Formation

The final key step in the synthesis of 4-Chlorophenyl thiophene-2-sulfonate is the formation of the sulfonate ester linkage. This is typically achieved through the reaction of a thiophene-2-sulfonyl derivative with 4-chlorophenol.

Direct esterification is a straightforward method for forming the sulfonate ester bond. This can be accomplished by reacting thiophene-2-sulfonyl chloride with 4-chlorophenol in the presence of a base, such as pyridine or triethylamine. eurjchem.comcdnsciencepub.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. This method is widely applicable for the synthesis of various aryl sulfonates. researchgate.net Another approach is the direct coupling of sulfonic acid salts with alcohols using triphenylphosphine ditriflate. nih.gov While the direct esterification of carboxylic acids with phenols can be challenging, the use of activating agents or catalysts can facilitate the reaction. acs.orgacs.orgcommonorganicchemistry.com For sulfonic acids, direct esterification with phenols can be achieved under acidic conditions with the removal of water. acs.org

| Thiophene Derivative | 4-Chlorophenyl Derivative | Coupling Method | Reference |

| Thiophene-2-sulfonyl chloride | 4-Chlorophenol | Base-catalyzed condensation | eurjchem.comresearchgate.net |

| Thiophene-2-sulfonic acid salt | 4-Chlorophenol | Using triphenylphosphine ditriflate | nih.gov |

| Thiophene-2-sulfonic acid | 4-Chlorophenol | Acid-catalyzed with water removal | acs.org |

Cross-Coupling Reactions for C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming the aryl-O-sulfonyl bond present in this compound. These reactions typically involve the coupling of an aryl alcohol (or its derivative) with a sulfonyl halide. While conventional synthesis often relies on the cleavage of the C–O bond in sulfonate esters for further reactions, recent studies have explored the less common S–O bond cleavage as a pathway for their formation. acs.orgacs.org

Palladium-catalyzed reactions, in particular, are effective for this transformation. For instance, the Buchwald group demonstrated a palladium-catalyzed chlorosulfonylation of arylboronic acids which could serve as a precursor step to forming the sulfonate ester. nih.gov Another approach involves the direct coupling of sulfonyl chlorides with phenols. The versatility of these methods allows for the combination of various substituted aromatic partners, making them suitable for generating a library of analogous structures. Aryl imidazolylsulfonates have also been identified as stable and reactive electrophilic partners in palladium-mediated cross-coupling reactions, presenting a practical alternative to more expensive triflates. acs.org

Electrochemical Synthesis Routes to Sulfonate Esters

Electrochemical synthesis offers a modern, often more sustainable, alternative to traditional methods for preparing sulfonate esters. These methods can bypass the need for harsh reagents and, in some cases, metal catalysts. nih.gov

A notable electrochemical approach involves the anodic oxidation of inorganic sulfites in the presence of alcohols to generate alkoxysulfonyl radical species. nih.gov These radicals can then participate in subsequent reactions, such as alkene difunctionalization, to yield various sulfonate esters. nih.gov Another strategy is the direct electrochemical synthesis from sulfonyl hydrazides. rsc.orgrsc.org In this method, sulfonyl radicals are formed through electrochemical oxidation and subsequently react with alkoxy radicals derived from alcohol solvents to generate the target sulfonic esters. rsc.orgrsc.org This process is distinguished by its operational simplicity and the ability to proceed under mild conditions. For example, conducting the reaction in alkyl alcohol solvents at a constant current of 15 mA exclusively yields alkyl sulfonic esters in moderate to good yields. rsc.org

A metal- and reagent-free electrochemical method involves the direct anodic oxidation of electron-rich arenes in a multi-component reaction with an alcohol and sulfur dioxide. nih.gov This process utilizes in-situ formed monoalkyl sulfites which act as both the nucleophile and the supporting electrolyte, highlighting the efficiency and atom economy of electrochemical approaches. nih.gov

Table 1: Comparison of Electrochemical Synthesis Methods for Sulfonate Esters

| Method | Starting Materials | Key Intermediate | Conditions | Advantages |

|---|---|---|---|---|

| Anodic Oxidation of Sulfites | Inorganic sulfites, Alcohols, Alkenes | Alkoxysulfonyl radical | Anodic oxidation | High atom economy, Broad functional group tolerance nih.gov |

| Oxidation of Sulfonyl Hydrazides | Sulfonyl hydrazides, Alcohols | Sulfonyl radical, Alkoxy radical | Constant current (15 mA), Alkyl alcohol solvent | Bypasses need for additional oxidants rsc.orgrsc.org |

| Direct Anodic Oxidation of Arenes | Arenes, Alcohols, SO2 | Monoalkyl sulfite | Boron-doped diamond electrodes, Acetonitrile-HFIP solvent | Metal-free, No prefunctionalization of arene required nih.gov |

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the catalytic system and reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity.

Transition metals, particularly palladium and nickel, play a pivotal role in catalyzing the formation of aryl sulfonate esters. These processes often involve the oxidative addition of the catalyst into an S–O or S-Cl bond, followed by reductive elimination to form the final product.

A rare transformation involving S–O bond cleavage has been reported where aryl sulfonates can be synthesized, which subsequently rearrange to diaryl ethers catalyzed by a palladium complex with ligands like XantPhos. acs.orgnih.gov While this specific reaction leads to an ether, the initial metal-catalyzed S-O activation is a key mechanistic step relevant to sulfonate ester synthesis. For the direct synthesis of aryl sulfonates, palladium-catalyzed coupling of arylboronic acids with sulfonyl chlorides provides a mild and functional-group-tolerant method. nih.gov

Nickel catalysts are also effective, particularly for intramolecular C–O coupling via desulfitation. acs.orgnih.gov In a typical setup for intermolecular coupling, a palladium catalyst such as Pd(dba)₂ is paired with a suitable ligand (e.g., XantPhos) and a base (e.g., K₃PO₄) in a high-boiling solvent like toluene. acs.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often facilitating the oxidative addition step and improving catalytic turnover.

Table 2: Representative Conditions for Transition Metal-Catalyzed Aryl Sulfonate Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Type |

|---|---|---|---|---|---|

| Pd(dba)₂ | XantPhos | K₃PO₄ | Toluene | 160 | S-O Bond Activation/Coupling acs.org |

| Ni(COD)₂ | SIPr·HCl | KOtBu | Xylene | 140 | Intramolecular C-O Coupling acs.org |

| Palladium(0) complexes | Bulky, electron-rich phosphines | Various bases | Organic Solvents | Varies | Cross-coupling of Arylsilanolates nih.gov |

To address the cost and toxicity concerns associated with transition metals, metal-free synthetic strategies have been developed. These methods often rely on the use of alternative catalysts or reaction conditions to promote the desired transformation.

One effective metal-free approach is the oxidative coupling of sulfonyl chlorides with arylboronic acids. organic-chemistry.org This reaction can be catalyzed by K₂S₂O₈ in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a base such as K₂CO₃. organic-chemistry.org Mechanistic studies suggest a radical pathway where a phenol intermediate is formed from the oxidation of the arylboronic acid, which then reacts with the sulfonyl chloride. organic-chemistry.org

Another eco-friendly method utilizes iodine as a catalyst under ultrasound irradiation at ambient temperature. benthamdirect.com This approach facilitates the rapid coupling of sodium sulfinates with N-hydroxyphthalimide to produce aryl sulfonates in minutes. benthamdirect.com The use of ultrasound provides the necessary energy to accelerate the reaction, offering a green and efficient alternative to conventional heating. benthamdirect.com

Regioselectivity Considerations in Thiophene Functionalization

The synthesis of this compound requires precise control over the position of functionalization on the thiophene ring. Thiophene is an electron-rich heterocycle, and its carbons have different reactivities. The C2 and C5 positions are generally more susceptible to electrophilic substitution than the C3 and C4 positions due to better stabilization of the cationic intermediate.

Achieving regioselectivity at the C2 position can be accomplished through several strategies. One method is direct C-H activation, where a directing group is used to guide the functionalization to a specific position. acs.org For example, a removable directing group placed at the C2 position can facilitate arylation or other substitutions before being cleaved. acs.org By employing a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be accessed, allowing for the synthesis of various substituted thiophenes. acs.orgacs.org

Palladium-catalyzed decarboxylative cross-coupling is another powerful strategy for regioselective functionalization. rsc.orgnih.gov Starting with a precursor like 3-chlorobenzo[b]thiophene-2-carboxylic acid ensures that functionalization, such as a Heck-type coupling, occurs specifically at the C2 position following the loss of CO₂. rsc.orgnih.gov This method highlights how the inherent reactivity of a pre-functionalized substrate can be exploited to achieve high regioselectivity. Computational studies have provided insight into these reactions, confirming the importance of substituents and additives in controlling the reaction outcome. rsc.orgnih.gov

Ultimately, the choice of synthetic strategy depends on the availability of starting materials and the desired complexity of the final molecule. For the specific synthesis of a 2-sulfonylated thiophene, methods that begin with a 2-substituted thiophene, such as thiophene-2-carboxylic acid or thiophene-2-sulfonyl chloride, are the most direct routes to ensure the correct regiochemistry.

Reactivity Profiles and Mechanistic Investigations of 4 Chlorophenyl Thiophene 2 Sulfonate

Role as an Electrophilic Reagent and Leaving Group

Sulfonate esters are widely recognized for their dual functionality as both electrophilic reagents and excellent leaving groups in nucleophilic substitution reactions. libretexts.orgresearchgate.net The sulfonate group's strong electron-withdrawing nature renders the sulfur atom electrophilic and makes the corresponding sulfonate anion a stable, weak base, and therefore an effective leaving group. libretexts.orgnih.gov The reactivity of these esters is often several orders of magnitude greater than that of corresponding halides. nih.gov

The 4-chlorophenyl thiophene-2-sulfonate moiety is an effective leaving group, a property enhanced by the electronic characteristics of both the thiophene (B33073) and the 4-chlorophenyl rings. The relative reactivity of common leaving groups generally follows the order: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov The stability of the resulting thiophene-2-sulfonate anion is a key factor in its efficacy as a nucleofuge.

Aryl sulfonate esters, in general, are valuable as C-O electrophiles in various organic reactions. researchgate.net The resistance of the sulfonate group to a range of reaction conditions also makes them useful as protecting groups for phenols. researchgate.net The electrophilicity of the sulfur atom in sulfonate esters allows for nucleophilic attack, a fundamental step in their substitution reactions. libretexts.org This reactivity can be modulated by the nature of the substituents on the aryl ring; electron-withdrawing groups tend to increase the rate of nucleophilic attack. science.gov

Carbon-Hydrogen (C-H) Functionalization Reactions involving Sulfonate Esters

The functionalization of otherwise unreactive C-H bonds is a significant area of modern organic synthesis. Sulfonate esters can play a crucial role in these transformations, either by directing the reaction to a specific site or by participating in radical-mediated pathways.

The use of directing groups has become a powerful strategy for achieving site-selective C-H bond activation. nih.gov While a multitude of directing groups have been developed, sulfur-containing functional groups, including sulfonic acids and their derivatives, have been successfully employed. researchgate.netresearchgate.net The sulfonic acid group itself has been shown to direct the ortho-olefination of arenes and participate in the synthesis of sultones through rhodium-catalyzed C-H activation. researchgate.net

In the context of this compound, the sulfonate moiety can act as a directing group to facilitate the functionalization of C-H bonds in proximity. This strategy relies on the formation of a metallacycle intermediate, which brings the catalytic metal center close to the target C-H bond, thereby enabling its selective cleavage and subsequent functionalization. nih.gov While direct examples involving this compound are specific, the principles established with other aryl sulfonates are applicable. For instance, palladium-catalyzed ortho-arylation of benzamides has been achieved using the amide as a directing group, showcasing the potential for such transformations. researchgate.net

Radical chemistry provides a complementary approach to C-H functionalization. researchgate.netchemrxiv.org Sulfonate esters can be involved in radical processes, particularly through hydrogen-atom transfer (HAT) mechanisms. nih.gov In these reactions, a radical is generated, which can then abstract a hydrogen atom from an unactivated C-H bond, leading to a carbon-centered radical that can be further functionalized.

One notable strategy involves the use of sulfamate (B1201201) esters to guide the chlorination of aliphatic γ-C(sp³)–H bonds. nih.govnih.gov This process is initiated by light and proceeds via a 1,6-hydrogen-atom transfer, where a nitrogen-centered radical derived from the sulfamate ester selectively abstracts a hydrogen atom. nih.govnih.gov Although this example involves sulfamates, the underlying principle of radical translocation can be extended to other sulfonate derivatives. The electron-withdrawing nature of the sulfonate group can also stabilize adjacent radicals, influencing the regioselectivity of radical reactions. ucl.ac.uk

Cross-Coupling Reactions of Thiophene-2-sulfonate Derivatives

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. Thiophene-2-sulfonate derivatives can serve as effective coupling partners in several of these transformations.

The Suzuki-Miyaura reaction, which typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate, has been extended to include aryl sulfonates as substrates. researchgate.net This makes thiophene-2-sulfonate derivatives valuable precursors for the synthesis of substituted thiophenes. The reaction allows for the formation of a C-C bond between the thiophene ring and various aryl or vinyl groups. mdpi.comnih.gov

The synthesis of aryl-substituted thiophenes via Suzuki-Miyaura coupling is a well-established method, prized for its functional group tolerance and relatively mild reaction conditions. mdpi.comacs.orgyoutube.com For example, 4-arylthiophene-2-carbaldehydes have been synthesized in good yields by coupling the corresponding thiophene precursor with various arylboronic acids or their pinacol (B44631) esters. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Reactions with Thiophene Derivatives

| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | Not specified | Not specified | 2-(4-Nitrophenyl)thiophene | Not specified |

| 2,5-Dibromothiophene | 4-Isopropenylphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 2,5-Diisopropenylthiophene | Optimized |

Data in this table is illustrative of typical Suzuki-Miyaura reactions involving thiophene substrates and may not directly involve this compound.

As established, the sulfonate ester group is an excellent leaving group, facilitating nucleophilic substitution reactions. libretexts.orgresearchgate.net In the case of this compound, a nucleophile can attack the carbon atom to which the sulfonate group is attached, displacing the thiophene-2-sulfonate anion. The efficiency of this S_N2 reaction is influenced by the steric hindrance at the reaction center and the strength of the nucleophile. organic-chemistry.org

Recent developments have introduced greener protocols for these substitution reactions, utilizing ionic liquids that can act as both the solvent and the nucleophilic reagent. organic-chemistry.org This approach allows for the conversion of sulfonate esters into a variety of other functional groups, such as alkyl halides and acetates, with high yields and minimal side reactions. organic-chemistry.org The stereochemistry of these reactions typically proceeds with inversion of configuration, consistent with an S_N2 mechanism. organic-chemistry.org

Furthermore, the reactivity of sulfonate esters in nucleophilic substitution can be enhanced by modifying the sulfonate leaving group itself. For example, incorporating cation-chelating moieties into the aryl ring of an arylsulfonate can accelerate reactions with metal salt nucleophiles by localizing the nucleophile near the electrophilic center. fau.edu

Other Chemical Transformations and Derivatives Synthesis

While specific documented chemical transformations starting directly from this compound are not extensively reported in publicly available literature, the reactivity of this compound can be inferred from the well-established chemistry of its constituent functional groups: the thiophene ring, the sulfonate ester linkage, and the 4-chlorophenyl group. The interplay of these groups dictates the potential for various chemical transformations and the synthesis of a range of derivatives.

The thiophene-2-sulfonyl moiety is a strong electron-withdrawing group, which significantly influences the reactivity of both the thiophene and the 4-chlorophenyl rings. This section will explore plausible chemical transformations based on the known reactivity of analogous aryl sulfonate esters and substituted thiophenes.

Nucleophilic Substitution at the Sulfur Atom

The sulfur atom in the sulfonate ester is highly electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the S-O bond and the formation of new sulfur-centered derivatives. The reaction of the precursor, 2-thiophenesulfonyl chloride, with various nucleophiles provides a strong basis for predicting the reactivity of this compound with similar reagents. For instance, the reaction of 2-thiophenesulfonyl chloride with primary and secondary amines is a standard method for the synthesis of thiophene-2-sulfonamides. acs.org Similarly, reactions with alcohols and hydrazine (B178648) would yield other sulfonate esters and sulfonyl hydrazides, respectively.

Kinetic studies on the reactions of 2-thiophenesulfonyl chloride with substituted anilines in methanol (B129727) have been reported, providing insights into the mechanism of these nucleophilic substitution reactions. chemicalbook.comacs.orgsigmaaldrich.com The hydrolysis of sulfonate esters, which can proceed through either a stepwise or a concerted mechanism, has also been a subject of mechanistic studies. acs.org

Table 1: Potential Nucleophilic Substitution Reactions and Derivatives

| Nucleophile | Potential Product Class | General Reaction Scheme |

|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | N-substituted Thiophene-2-sulfonamides | This compound + R¹R²NH → Thiophene-2-SO₂NR¹R² + 4-Chlorophenol (B41353) |

| Alcohols (R'OH) | Thiophene-2-sulfonate Esters | This compound + R'OH → Thiophene-2-SO₂OR' + 4-Chlorophenol |

| Hydrazine (N₂H₄) | Thiophene-2-sulfonyl Hydrazide | This compound + N₂H₄ → Thiophene-2-SO₂NHNH₂ + 4-Chlorophenol |

Light-Induced S-O Bond Cleavage

A more recent development in the chemistry of aryl sulfonate esters is the discovery of a mild, light-induced cleavage of the S-O bond. nih.govnih.govrsc.orgrsc.orgresearchgate.net This process generates sulfonyl radicals, which are valuable intermediates for the formation of new carbon-sulfur bonds. This transformation offers a novel pathway for the derivatization of this compound under gentle, transition-metal-free conditions. The resulting thiophene-2-sulfonyl radical could, for example, add across the double bond of vinyl arenes and heteroarenes to furnish valuable vinyl sulfones. nih.govnih.govrsc.orgrsc.org

Table 2: Potential Radical Reaction and Derivative

| Reactant | Reaction Type | Potential Product Class |

|---|---|---|

| Vinylarenes | Radical addition | Vinyl (thiophene-2-sulfonyl)arenes |

Reactions Involving the Aromatic Rings

The electron-withdrawing nature of the thiophene-2-sulfonyl group deactivates the 4-chlorophenyl ring towards electrophilic aromatic substitution. Conversely, it may activate the ring towards nucleophilic aromatic substitution (SNAr), although the chloro-substituent is only moderately activating for this type of reaction.

The thiophene ring itself is generally more reactive than benzene (B151609) towards electrophilic substitution. However, the presence of the strongly deactivating sulfonate group at the 2-position would direct any electrophilic attack to the 4- or 5-positions, and the reaction would likely require harsh conditions. Nucleophilic substitution on the thiophene ring is also a possibility, particularly at positions activated by electron-withdrawing groups. uoanbar.edu.iqresearchgate.netnih.gov The reactivity of the thiophene ring in this compound towards substitution will be a balance between the activating effect of the sulfur heteroatom and the deactivating effect of the sulfonyl group.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule.

In the ¹H NMR spectrum of 4-Chlorophenyl thiophene-2-sulfonate, distinct signals are expected for the protons on the thiophene (B33073) ring and the 4-chlorophenyl group.

Thiophene Ring Protons: The thiophene ring at the 2-position will exhibit a characteristic set of signals. The proton at position 5 (H5) is expected to appear as a doublet of doublets, coupled to both the proton at position 3 (H3) and the proton at position 4 (H4). The protons at positions 3 and 4 will also appear as doublets of doublets, with their chemical shifts influenced by the electron-withdrawing sulfonate group. For a related compound, S-(4-chlorophenyl) thiophene-2-carbothioate, the thiophene protons appear in the range of δ 7.12-7.90 ppm. smolecule.com A similar range would be anticipated for this compound.

4-Chlorophenyl Group Protons: The protons on the 4-chlorophenyl ring are expected to show a classic AA'BB' system, appearing as two doublets. The protons ortho to the sulfonate group will be in a different chemical environment than the protons meta to it, leading to these distinct signals. In a similar structure, the protons of a 4-chlorophenyl group were observed as doublets around δ 7.26 and 7.40 ppm. smolecule.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Thiophene H3 | 7.2 - 7.4 | dd | J(H3-H4) ≈ 3.5-4.5, J(H3-H5) ≈ 1.0-2.0 |

| Thiophene H4 | 7.0 - 7.2 | dd | J(H4-H3) ≈ 3.5-4.5, J(H4-H5) ≈ 4.5-5.5 |

| Thiophene H5 | 7.6 - 7.8 | dd | J(H5-H4) ≈ 4.5-5.5, J(H5-H3) ≈ 1.0-2.0 |

| Phenyl H (ortho to -O) | 7.1 - 7.3 | d | J ≈ 8.0-9.0 |

| Phenyl H (meta to -O) | 7.4 - 7.6 | d | J ≈ 8.0-9.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Thiophene Ring Carbons: The carbon atoms of the thiophene ring will have distinct chemical shifts. The carbon attached to the sulfonyl group (C2) is expected to be the most downfield shifted due to the strong electron-withdrawing effect. The other thiophene carbons (C3, C4, and C5) will appear at chemical shifts characteristic of sulfur-containing aromatic heterocycles. For S-(4-chlorophenyl) thiophene-2-carbothioate, the thiophene carbons were observed in the range of δ 122-141 ppm. smolecule.com

4-Chlorophenyl Group Carbons: The 4-chlorophenyl group will show four distinct signals in the aromatic region. The carbon atom bonded to the oxygen of the sulfonate group (C1') and the carbon atom bonded to the chlorine (C4') will have their chemical shifts significantly influenced by these substituents. The remaining two pairs of equivalent carbons (C2'/C6' and C3'/C5') will also be distinguishable. In a related compound, the carbons of a 4-chlorophenyl group appeared in the range of δ 124-136 ppm. smolecule.com

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 128 - 133 |

| Thiophene C5 | 130 - 135 |

| Phenyl C1' (C-O) | 148 - 153 |

| Phenyl C2'/C6' | 122 - 127 |

| Phenyl C3'/C5' | 129 - 134 |

| Phenyl C4' (C-Cl) | 135 - 140 |

While specific experimental data for advanced NMR techniques like APT (Attached Proton Test) and NOESY (Nuclear Overhauser Effect Spectroscopy) on this compound are not available, their utility can be predicted.

APT: An APT experiment would be valuable to distinguish between different types of carbon atoms. Quaternary carbons (like C2 of the thiophene ring and C1' and C4' of the phenyl ring) would show signals with opposite phase to the CH carbons. This would aid in the definitive assignment of the signals in the ¹³C NMR spectrum.

NOESY: A NOESY experiment could reveal through-space interactions between protons. For instance, correlations might be observed between the protons of the thiophene ring and the ortho protons of the phenyl ring, providing insights into the preferred conformation of the molecule around the sulfonate ester linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the thiophene ring, and the substituted benzene (B151609) ring.

Sulfonate Group (SO₂-O): The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O stretching vibration is expected around 900-1000 cm⁻¹.

Thiophene Ring: Characteristic C-H stretching vibrations for the aromatic thiophene ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1400-1500 cm⁻¹ region. The C-S stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹.

4-Chlorophenyl Group: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will give rise to bands in the 1450-1600 cm⁻¹ range. A strong band due to the C-Cl stretching vibration is expected in the region of 1000-1100 cm⁻¹.

Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| S=O Asymmetric Stretch | 1350 - 1400 | Strong |

| S=O Symmetric Stretch | 1150 - 1200 | Strong |

| C=C Aromatic Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

| S-O Stretch | 900 - 1000 | Medium |

| C-S Stretch | 600 - 800 | Medium |

Raman spectroscopy, being complementary to FT-IR, would also provide valuable structural information.

S-S and C-S Bonds: Raman spectroscopy is particularly sensitive to sulfur-containing functional groups. Strong signals for C-S and potentially S-O bonds would be expected.

Aromatic Rings: The symmetric breathing vibrations of both the thiophene and the phenyl rings would likely give rise to strong and sharp bands in the Raman spectrum. The C-Cl bond would also be expected to produce a noticeable Raman signal.

Due to the lack of experimental data, a detailed table of expected Raman shifts is speculative but would generally corroborate the functional groups identified by FT-IR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can identify the presence of chromophores—parts of a molecule that absorb light.

For this compound, the aromatic rings (both the chlorophenyl and the thiophene moieties) constitute the primary chromophores. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions within these aromatic systems. The position of the absorption maximum (λmax) and the molar absorptivity (ε) would provide valuable information about the extent of conjugation and the electronic environment of the molecule. The substitution on the phenyl ring (chlorine) and the sulfonate linkage to the thiophene ring would influence the precise wavelengths of these transitions.

A detailed study would involve dissolving the compound in various solvents to observe any solvatochromic shifts (changes in λmax with solvent polarity), which can offer insights into the nature of the electronic transitions and the polarity of the ground and excited states of the molecule.

Expected UV-Vis Spectroscopic Data for this compound: A comprehensive literature search did not yield specific experimental UV-Vis absorption maxima for this compound. The table below is illustrative of the data that would be generated from such an analysis.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Hexane | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | π → π |

| Acetonitrile | Data not available | Data not available | π → π* |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Various MS techniques can be applied to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass of this compound can be calculated, and HRMS would confirm this value to within a few parts per million (ppm), providing strong evidence for its identity.

Theoretical HRMS Data for this compound (C₁₀H₇ClO₃S₂):

| Ion Formula | Calculated m/z |

| [M+H]⁺ | 274.9598 |

| [M+Na]⁺ | 296.9418 |

| [M+K]⁺ | 312.9157 |

Note: These are theoretical values. Experimental HRMS data for this specific compound were not found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its purity and would yield a characteristic retention time under specific chromatographic conditions. The mass spectrometer detector would provide a mass spectrum corresponding to the electron ionization (EI) of the compound. The resulting fragmentation pattern would be a molecular fingerprint, showing cleavage at the sulfonate ester bond and fragmentation of the aromatic rings, which is invaluable for structural confirmation. However, the thermal stability of the sulfonate ester would need to be considered, as degradation in the injector port is a possibility.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid mobile phase before mass analysis. It is particularly useful for less volatile or thermally labile compounds. a2bchem.com LC-MS would be an ideal method for the analysis of this compound, allowing for its separation from impurities and providing its molecular weight. nih.gov The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be critical for obtaining a strong molecular ion signal.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and is commonly coupled with liquid chromatography. In ESI-MS, this compound would typically be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass spectrum would clearly indicate the molecular weight of the compound with minimal fragmentation, which is useful for confirming its identity in complex mixtures or for quantitative studies.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. If a suitable crystal of this compound could be grown, XRD would provide a wealth of structural information.

This would include precise bond lengths, bond angles, and torsion angles within the molecule. The analysis would reveal the conformation of the sulfonate group and the relative orientations of the thiophene and 4-chlorophenyl rings. Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or other non-covalent interactions that stabilize the crystal structure. This level of detail is unparalleled for understanding the solid-state properties of a material.

Crystallographic Data Table for this compound: Specific crystallographic data for this compound is not available in the public domain as no crystal structure has been deposited in crystallographic databases. The table below indicates the parameters that would be determined from a successful X-ray diffraction study.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (Dx) | Data not available |

| R-factor | Data not available |

Elemental Analysis

Elemental analysis of this compound was conducted to determine the percentage composition of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Oxygen (O), and Sulfur (S). The experimentally determined values are crucial for verifying the compound's empirical formula, C₁₀H₇ClO₃S₂, and ensuring its purity. The theoretical and experimental values are presented below.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 41.03 | Data not available |

| Hydrogen (H) | 2.41 | Data not available |

| Chlorine (Cl) | 12.11 | Data not available |

| Oxygen (O) | 16.39 | Data not available |

| Sulfur (S) | 21.91 | Data not available |

Note: Specific experimental data for the elemental analysis of this compound is not publicly available in the searched literature. The table reflects the theoretical percentages calculated from the molecular formula.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a critical technique used to assess the thermal stability of a compound. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. This provides information on decomposition temperatures and the presence of volatile components.

For many organic compounds, TGA reveals a multi-stage decomposition process. For instance, the thermal degradation of related polymeric sulfonic acids, such as poly(vinylsulfonic acid), shows an initial mass loss corresponding to the release of physically bound water, followed by the primary decomposition of the organic structure at higher temperatures. In a nitrogen atmosphere, the thermal stability of various arene-thiophene oligomers has been observed, with a 5% weight loss occurring at temperatures ranging from 361 to 435 °C, indicating significant thermal stability. nih.gov The TGA of graphene oxide, a material with oxygen-containing functional groups, shows a decomposition range for carbon between 558–616 °C. researchgate.net

Computational and Theoretical Chemistry Studies of 4 Chlorophenyl Thiophene 2 Sulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex organic molecules. nih.gov DFT calculations are used to determine the electronic structure of molecules, providing a foundation for predicting a wide array of chemical properties. For 4-Chlorophenyl thiophene-2-sulfonate, DFT methods like B3LYP are instrumental in elucidating its fundamental characteristics. researchgate.net

Geometry Optimization and Molecular Structure Prediction

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict its equilibrium structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Studies on similar molecules, such as benzenesulfonic acid methyl ester and other thiophene (B33073) derivatives, provide a basis for the expected structural parameters. nih.govnih.gov The optimized geometry would reveal the relative orientation of the 4-chlorophenyl ring and the thiophene-2-sulfonate group. The planarity of the thiophene ring and the tetrahedral geometry around the sulfur atom in the sulfonate group are key structural features. The C-S and S=O bond lengths in the sulfonate group, and the C-S bonds within the thiophene ring, are critical parameters determined through optimization. For instance, in related thiophene sulfonamides, the S=O bond lengths are typically around 1.46 Å, and the C-S bond in the thiophene ring is approximately 1.73 Å to 1.75 Å. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound Note: These values are illustrative and based on DFT calculations of structurally similar compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~ 1.45 - 1.47 Å |

| S-O (ester) | ~ 1.60 - 1.62 Å | |

| C-S (thiophene) | ~ 1.73 - 1.75 Å | |

| C-Cl | ~ 1.74 - 1.76 Å | |

| Bond Angle | O=S=O | ~ 120° - 123° |

| C-S-O | ~ 105° - 107° | |

| C-S-C (thiophene) | ~ 91° - 93° |

Electronic Structure Characterization (HOMO-LUMO Energy Levels, Frontier Molecular Orbitals - FMOs)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which acts as the electron donor. The LUMO is likely to be distributed over the electron-accepting 4-chlorophenyl sulfonate portion of the molecule. This donor-acceptor architecture is common in molecules designed for applications in electronics and optics. nih.gov The energy gap for similar thiophene derivatives has been calculated to be in the range of 3.8 to 5.0 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and based on DFT calculations of structurally similar compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -5.0 to -6.0 |

| LUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 5.0 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the sulfonate group, due to their high electronegativity and lone pairs of electrons. The thiophene ring would also exhibit regions of negative potential. Conversely, the hydrogen atoms on the aromatic rings and the area around the sulfur atom would show a more positive potential (blue), indicating them as potential sites for nucleophilic interaction. periodicodimineralogia.it

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding charge transfer and hyperconjugative interactions within the molecule. periodicodimineralogia.it

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms to the anti-bonding orbitals (σ) of adjacent bonds (e.g., LP(O) -> σ(S-O)). researchgate.net This type of interaction stabilizes the molecule. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering a more robust description than other methods like Mulliken population analysis. The NPA would confirm the high negative charges on the oxygen atoms and the positive charge on the sulfur atom, consistent with the electronegativity differences. periodicodimineralogia.it

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov This is a powerful method for confirming the structure of a synthesized compound.

For this compound, characteristic vibrational frequencies would include:

S=O stretching: Strong absorptions typically found in the 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) regions.

C-S stretching: Vibrations associated with the thiophene ring and the C-S-O linkage.

Aromatic C-H and C=C stretching: Found in their characteristic regions above 3000 cm⁻¹ and between 1400-1600 cm⁻¹, respectively.

C-Cl stretching: A band typically observed in the 550-850 cm⁻¹ range. researchgate.net

Potential Energy Distribution (PED) analysis is used to quantify the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode of vibration, allowing for unambiguous assignments of the spectral peaks. nih.gov

Prediction of Non-Linear Optics (NLO) Properties

Molecules with a significant donor-acceptor character, like this compound, often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and are of great interest for applications in telecommunications and optical data processing. psu.edu Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

The presence of the electron-donating thiophene ring and the electron-withdrawing sulfonate and chlorophenyl groups suggests that this molecule could have a notable NLO response. rsc.orgacs.org DFT calculations can quantify the dipole moment (μ) and hyperpolarizability (β) to assess its potential as an NLO material. Studies have shown that using thiophene as a conjugating unit can lead to enhanced molecular nonlinearity compared to benzene-based systems. psu.edu

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of published scientific literature specifically detailing the computational and theoretical chemistry studies of this compound as requested in the provided outline.

Molecular Dynamics Simulations for Conformational and Solvent Effects Analysis

Molecular Docking Studies for Chemical Interaction Mechanism Analysis

Elucidation of Ligand-Target Binding Modes and Key Interactions

Without accessible research on these specific methodologies as applied to this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the prompt. To invent data or use findings from analogous compounds would violate the core instructions to focus solely on the specified chemical and to maintain scientific accuracy.

Therefore, the content for the requested sections cannot be provided at this time due to the absence of foundational research material.

Potential Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block in Complex Chemical Synthesis

The inherent reactivity of its constituent parts makes 4-Chlorophenyl thiophene-2-sulfonate a strategic building block for the synthesis of complex organic molecules. The thiophene (B33073) unit is a well-established pharmacophore and a key component in numerous organic electronic materials. rsc.orgwikipedia.org The sulfonate group, being an excellent leaving group, facilitates a variety of substitution and coupling reactions, while the chlorophenyl group offers an additional site for chemical modification.

Scaffolds in Heterocyclic and Aromatic System Construction

Thiophene and its derivatives are fundamental scaffolds in the construction of a wide array of heterocyclic and polycyclic aromatic systems. The reactivity of the thiophene ring towards electrophilic substitution, along with the potential for the sulfonate group to be displaced by nucleophiles or participate in cross-coupling reactions, allows for the elaboration of the molecular framework.

For instance, the thiophene ring can be further functionalized through reactions such as halogenation, nitration, and acylation. nih.gov Subsequently, these newly introduced functional groups can be used to build more complex heterocyclic structures. The sulfonate ester itself can be a precursor to other functional groups or can be cleaved under specific conditions to generate a thiophene anion, which can then react with various electrophiles.

The synthesis of thiophene derivatives often involves the cyclization of functionalized acyclic precursors. acs.org While direct synthesis of this compound is not extensively documented in readily available literature, analogous thiophene sulfonates can be prepared, and their reactivity in constructing larger systems is a subject of ongoing research. The general strategies for thiophene synthesis, such as the Paal-Knorr synthesis or the Gewald reaction, provide a foundation for accessing a variety of substituted thiophenes that could be precursors to the title compound. researchgate.net

Precursors for Advanced Organic Molecules

As a precursor, this compound offers multiple reaction pathways for the synthesis of advanced organic molecules with potential applications in medicinal chemistry and materials science. The sulfonate group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new functionalities onto the thiophene ring.

Furthermore, aryl sulfonates are known to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and heteroaryl structures. The 4-chlorophenyl group can also be a site for cross-coupling reactions, offering further opportunities for molecular elaboration.

The reactivity of a related compound, thiophene-2-sulfonic acid, has been studied, and it was found that the sulfonic acid group deactivates the thiophene ring towards electrophilic attack. acs.org This deactivating effect can be strategically employed to control the regioselectivity of subsequent reactions on the thiophene ring.

Development of Novel Catalysts and Reagents

The structural features of this compound suggest its potential as a precursor for the development of novel catalysts and reagents. The thiophene moiety can act as a ligand for transition metals, and the sulfonate group can be used to anchor the molecule to a solid support or to modify the electronic properties of a catalytic center.

Aryl sulfonates have been utilized as substrates in various catalytic reactions, and the development of catalysts for these transformations is an active area of research. cmu.eduresearchgate.net For example, palladium-NHC (N-heterocyclic carbene) complexes have been shown to be efficient catalysts for the Suzuki coupling of aryl sulfonates. researchgate.net The synthesis of such catalysts could potentially involve thiophene-based ligands derived from precursors like this compound.

While direct examples of catalysts derived from this compound are not prevalent in the literature, the general principles of catalyst design suggest that this molecule could serve as a valuable starting material. The combination of a sulfur-containing heterocycle and a modifiable aromatic ring provides a versatile platform for creating ligands with tailored steric and electronic properties.

Design of Functional Materials and Polymers

The incorporation of thiophene units into polymeric structures is a cornerstone of modern materials science, particularly in the field of organic electronics. Polythiophenes are known for their excellent charge transport properties and are used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netacs.org

Integration into Conjugated Systems

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of conjugated polymers. The thiophene ring provides the core of the conjugated backbone, while the 4-chlorophenyl and sulfonate groups can be used to tune the polymer's properties.

The synthesis of polythiophenes can be achieved through various methods, including oxidative polymerization and metal-catalyzed cross-coupling reactions. cmu.edu The presence of the sulfonate group could influence the polymerization process and the properties of the resulting polymer. For instance, sulfonated polythiophenes are known to be water-soluble, which can be advantageous for processing and for applications in biological systems. wikipedia.org

The general structure of a polymer derived from a thiophene sulfonate monomer is depicted below:

where 'R' could be the 4-chlorophenyl sulfonate moiety or a derivative thereof, and 'n' represents the degree of polymerization.

Influence of Sulfonate Moiety on Electronic and Optical Properties

The sulfonate group is strongly electron-withdrawing, and its presence on the thiophene ring is expected to have a significant impact on the electronic and optical properties of the corresponding monomer and any resulting polymers. The introduction of electron-withdrawing groups into conjugated polymers is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

This tuning of the energy levels is crucial for optimizing the performance of organic electronic devices. For example, in OPVs, the energy levels of the donor and acceptor materials must be carefully matched to ensure efficient charge separation and transport. The sulfonate group can also influence the polymer's morphology and solubility, which are key factors in device fabrication and performance. rsc.orgnih.gov

The introduction of sulfonate groups into polythiophenes has been shown to significantly enhance their electrical conductivity. rsc.org For instance, the conductivity of a regioregular polythiophene bearing sulfonic acid groups was found to be approximately 100 times higher than that of the corresponding metal sulfonate salt and 1,000,000 times higher than the sulfonate ester. rsc.org

Table 1: Potential Influence of the Sulfonate Moiety on Polythiophene Properties

| Property | Influence of Sulfonate Group | Rationale |

| Solubility | Increased solubility in polar solvents | The polar sulfonate group enhances interaction with polar solvent molecules. |

| Electronic Properties | Lowering of HOMO and LUMO energy levels | The electron-withdrawing nature of the sulfonate group stabilizes the electronic orbitals. |

| Optical Properties | Potential shift in absorption and emission spectra | Changes in the electronic structure affect the energy of electronic transitions. mdpi.com |

| Electrical Conductivity | Can be significantly increased in the acid form | The sulfonic acid groups can act as dopants, increasing the charge carrier concentration. rsc.org |

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Protocols

Traditional methods for synthesizing aryl sulfonate esters often rely on stoichiometric reagents and harsh conditions, such as the use of chlorosulfonic acid, which present significant environmental and safety challenges. mdpi.com Future research will undoubtedly focus on developing greener, more efficient, and atom-economical synthetic routes to 4-Chlorophenyl thiophene-2-sulfonate and its derivatives.

Key areas of development include:

Catalytic Sulfonylation: Moving away from classical reagents, research into catalytic systems is paramount. This includes exploring transition-metal-catalyzed sulfonylation of 4-chlorophenol (B41353) using a pre-functionalized thiophene-2-sulfonyl source or, conversely, the catalytic coupling of thiophene-2-sulfonic acid with a 4-chloroaryl precursor. Molybdenum-catalyzed selective oxidation of thiols to form related S–S motifs using green oxidants like H₂O₂ or air points toward the potential for catalytic, environmentally benign sulfur oxidation chemistry. rsc.org

Use of Green Solvents and Reagents: The adoption of sustainable solvents is a critical goal. Recent studies on the synthesis of related aryl sulfonamides have demonstrated the efficacy of green solvents like γ-valerolactone, isopropyl acetate (iPrOAc), or n-butyl acetate (nBuOAc). nih.gov Future protocols for this compound should explore these alternatives to traditional chlorinated solvents. Furthermore, employing stable, solid, and easily handleable sulfur dioxide surrogates can replace the direct use of hazardous SO₂ gas. researchgate.net

One-Pot and Telescoped Reactions: Designing multi-step syntheses that proceed in a single reaction vessel ("one-pot") or through sequential, telescoped steps without intermediate purification can significantly reduce waste and improve efficiency. A potential one-pot synthesis for sulfonyl hydrazones, which minimizes the use of excess reagents under mild conditions, serves as a model for developing similar sustainable processes for sulfonate esters. researchgate.net

| Protocol Aspect | Traditional Approach | Emerging Sustainable Alternative | Key Benefits |

| Sulfonating Agent | Excess Chlorosulfonic Acid | SO₂ Surrogates (e.g., K₂S₂O₅), Catalytic Systems | Reduced hazardous waste, improved safety, higher atom economy |

| Solvent | Chlorinated Solvents (e.g., DCM) | Bio-based solvents (e.g., γ-valerolactone) | Lower environmental impact, reduced toxicity |

| Oxidant | Stoichiometric strong oxidants | H₂O₂, Air (with catalyst) | Green byproducts (water), safer operation |

| Process | Multi-step with isolation | One-pot or telescoped synthesis | Reduced solvent use, higher throughput, less waste |

Exploration of Novel Reactivity and Transformation Modalities

The reactivity of aryl sulfonates is rapidly evolving beyond their traditional role as simple leaving groups. The this compound scaffold offers multiple reaction sites: the C-O and S-O bonds of the sulfonate ester, the C-Cl bond on the phenyl ring, and the C-H bonds of the thiophene (B33073) ring. Future research should focus on unlocking novel transformations by leveraging modern catalytic methods.

Photocatalysis and Radical Chemistry: Visible-light photocatalysis offers a powerful tool for generating radical species under exceptionally mild conditions. researchgate.net Aryl sulfonate esters can serve as precursors to sulfonyl radicals for applications in alkene functionalization. researchgate.net Furthermore, photocatalytic strategies can activate aryl triflates (a related sulfonate ester) to generate aryl radicals for multi-component coupling reactions. rsc.org Applying these methods to this compound could enable novel C-C and C-S bond formations via S-O bond homolysis.

Transition-Metal-Catalyzed Cross-Coupling: The sulfonate group is an excellent leaving group for cross-coupling reactions, serving as a stable and accessible alternative to organohalides. While palladium catalysis is well-established, the use of more sustainable and earth-abundant metals like iron and nickel is a key future direction. mdpi.com Iron-catalyzed cross-coupling of aryl chlorobenzenesulfonates with Grignard reagents has shown that a C-Cl bond can be selectively functionalized while preserving the sulfonate ester moiety, a strategy directly applicable to the target molecule. mdpi.comnih.gov Conversely, nickel-catalyzed cross-coupling can activate the C(aryl)-O bond of the sulfonate ester for C-C bond formation. nih.gov A particularly innovative frontier is the use of dual-catalytic systems, such as Ni/Pd multimetallic catalysis, for the cross-electrophile coupling of two different sulfonate esters, a modality previously unachieved. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, provides significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for automation. mdpi.com The synthesis of sulfonyl chlorides and their derivatives, which often involves highly reactive and corrosive reagents like chlorosulfonic acid, is an ideal candidate for flow chemistry implementation. mdpi.comresearchgate.net

Future research should aim to develop a fully integrated and automated flow synthesis of this compound. Such a platform could involve:

Continuous Sulfonyl Chloride Formation: A flow reactor module for the continuous and safe chlorosulfonation of a thiophene precursor. mdpi.com

In-line Esterification: The output from the first module could be directly mixed with a stream of 4-chlorophenol in a second reactor to form the final product.

Automated Workup and Purification: Integration with in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenger resins, could deliver the final compound with high purity without manual handling. vapourtec.comvapourtec.com

The development of such automated platforms not only enhances safety and efficiency but also enables the rapid generation of derivative libraries for screening in materials science or medicinal chemistry applications. syrris.com

| Parameter | Batch Synthesis | Automated Flow Synthesis |

| Safety | Handling of bulk hazardous reagents (e.g., ClSO₃H) poses significant risk. | Small reactor volumes minimize risk; hazardous intermediates are immediately consumed. |

| Process Control | Difficult to control temperature in large, exothermic reactions. | Superior heat and mass transfer allows for precise temperature and time control. |

| Scalability | Scaling up requires significant re-optimization and specialized equipment. | Scaling is achieved by running the system for longer periods ("scaling out"). |

| Reproducibility | Can vary between batches due to mixing and thermal gradients. | Highly consistent and reproducible due to steady-state operation. |

| Throughput | Limited by reaction and workup time for each batch. | High throughput and potential for automated library generation. |

Advanced In Silico Modeling for Reaction Prediction and Material Design

Computational chemistry and artificial intelligence are becoming indispensable tools for accelerating chemical research. For a molecule like this compound, in silico methods can provide profound insights into its properties and reactivity, guiding experimental efforts and enabling rational design.

Reaction Prediction and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of functionalization reactions on the thiophene and chlorophenyl rings. mdpi.com Understanding the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, can reveal the most probable sites for nucleophilic or electrophilic attack. mdpi.com

Material Property Prediction: The thiophene motif is a cornerstone of organic electronic materials. Computational screening can predict the electronic properties (e.g., band gap, charge mobility) of polymers or oligomers incorporating the this compound unit. Functionalizing conjugated oligomers with sulfonic acid groups has been shown to improve water solubility and biocompatibility, highlighting how modification of the sulfonate moiety could be used to tune material properties for specific applications, such as biosensors or organic electronics. mdpi.com

AI and Machine Learning for Molecular Design: Emerging AI-driven platforms and large chemical foundation models (e.g., ChemFM, MoLFormer) can accelerate the discovery of new molecules with desired properties. arxiv.orgibm.com By fine-tuning these models on datasets of known sulfonate esters or thiophene-based materials, researchers could generate novel derivatives of this compound predicted to have optimized performance characteristics for applications ranging from battery electrolytes to cleansing foams. researchgate.netresearchgate.net

Unexplored Chemical Transformations involving this compound Motif

Beyond established reactivity, the unique combination of functional groups in this compound opens the door to several unexplored chemical transformations. These novel reactions could provide access to entirely new chemical space and molecular architectures.

Selective C-H Functionalization of the Thiophene Ring: While the sulfonate group directs reactivity, modern C-H activation/functionalization catalysis could enable the direct and selective installation of new substituents at the C3, C4, or C5 positions of the thiophene ring. This would allow for late-stage diversification of the molecule without requiring de novo synthesis of substituted thiophene precursors. researchgate.net

Dual Cross-Coupling Strategies: A particularly sophisticated research direction would be the development of orthogonal, selective cross-coupling reactions that functionalize two different sites in a controlled sequence. For instance, one could first perform an iron-catalyzed coupling at the C-Cl bond, followed by a nickel-catalyzed coupling that activates the C-O bond of the sulfonate ester, all on the same starting molecule.

Activation of Thiophene C-S Bonds: While challenging, transition-metal-mediated C-S bond activation within the thiophene ring itself is a field of active research, primarily for hydrodesulfurization. dicp.ac.cnberkeley.edursc.org Exploring this reactivity for synthetic purposes could lead to novel ring-opening or ring-rearrangement reactions, transforming the thiophene core into other valuable acyclic or heterocyclic structures.

Dearomatization of the Thiophene Ring: Catalytic asymmetric dearomatization of thiophenes is an emerging strategy for synthesizing complex, three-dimensional chiral molecules from simple aromatic precursors. rsc.org Subjecting the this compound scaffold to such reactions could yield novel spirocyclic or fused ring systems containing sulfur, with potential applications in asymmetric catalysis or medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chlorophenyl thiophene-2-sulfonate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sulfonation of thiophene derivatives followed by coupling with 4-chlorophenyl groups. Key intermediates, such as thiophene-2-sulfonyl chloride, are characterized via -NMR, -NMR, and FT-IR spectroscopy to confirm functional groups. Reaction yields and purity are optimized using column chromatography and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural confirmation, as demonstrated in studies of related chlorophenyl-sulfonate derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and -NMR for regiochemical assignment. Polar solvents like DMSO-d are preferred for NMR analysis due to compound solubility .

Q. How should researchers handle safety concerns associated with this compound?

- Methodological Answer : Follow safety data sheets (SDS) for chlorophenyl derivatives, which recommend using nitrile gloves, fume hoods, and chemical-resistant lab coats. Waste disposal must comply with EPA guidelines for halogenated organics. Acute toxicity assessments in vitro (e.g., HepG2 cell viability assays) are advised before in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT and ATP-based cytotoxicity tests). For instance, derivatives with pyrimidinone spacers showed higher activity against HepG2 cells than pyrazoline analogs in independent studies . Structural discrepancies (e.g., crystallographic disorder) should be addressed using SHELXL refinement tools .

Q. How can computational modeling guide the design of this compound analogs with improved target affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like VEGFR-2, prioritizing compounds with low binding energies (< -8 kcal/mol). ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, filtering candidates with poor bioavailability or CYP450 inhibition risks .

Q. What experimental design principles optimize crystallization of this compound for SCXRD?

- Methodological Answer : Use slow evaporation in mixed solvents (e.g., CHCl:MeOH, 3:1) to grow diffraction-quality crystals. For twinned or disordered structures, employ SHELXD for phase refinement and Olex2 for model building. High-resolution data (≤ 0.8 Å) minimizes residual electron density errors .

Q. How are structure-activity relationships (SARs) systematically evaluated for sulfonate derivatives?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the 4-position) and test cytotoxicity across cell lines (e.g., MCF-7 vs. HepG2). SAR trends are quantified using IC values and correlated with Hammett σ constants or π-electron densities .

Q. What analytical methods quantify trace impurities in this compound batches?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in HO:ACN) to detect impurities < 0.1%. For halogenated byproducts, GC-ECD provides ppm-level sensitivity. Calibrate against certified reference materials from Kanto Reagents .

Q. How do researchers interpret conflicting spectral data (e.g., NMR vs. IR) for sulfonate intermediates?

- Methodological Answer : Reconcile discrepancies by repeating measurements under standardized conditions (e.g., dry DMSO for IR). For ambiguous -NMR peaks, conduct 2D experiments (HSQC, HMBC) to assign coupling pathways. Cross-reference with published spectra of structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.